
Silacyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silacyclobutane is an organosilicon compound with the formula (CH₂)₃SiH₂. It is a colorless, volatile liquid that has garnered significant interest in synthetic chemistry due to its unique reactivity. The compound is part of the organosilicon family and is known for its strained ring structure, which enhances its reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silacyclobutane can be synthesized through various methods. One common approach involves the hydrosilation of alkenes with silanes, followed by cyclization. Another method includes the reaction of chlorodimethylsilane with magnesium to form the this compound ring .
Industrial Production Methods: While this compound is primarily of academic interest, its derivatives are more commonly produced. Industrial methods often involve the use of catalysts to facilitate the ring formation and subsequent functionalization of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Silacyclobutane undergoes several types of reactions, including:
Oxidation: The compound can be oxidized to form silacyclobutanols.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with different substituents.
Substitution: this compound can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.
Major Products: The major products formed from these reactions include various organosilicon compounds, such as silacyclobutanols, this compound derivatives, and substituted silacyclobutanes .
Applications De Recherche Scientifique
Silacyclobutane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Research is ongoing into its potential use in drug design and delivery systems.
Medicine: this compound derivatives are being explored for their potential therapeutic properties.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of silacyclobutane involves the activation of the silicon-carbon bond, which can lead to ring-opening and ring-expansion reactions. These processes are often catalyzed by transition metals, such as rhodium and nickel. The molecular targets and pathways involved include the formation of Si-M species, which can then undergo further transformations to produce various organosilicon compounds .
Comparaison Avec Des Composés Similaires
Silacyclopentane: Another organosilicon compound with a five-membered ring.
Silacyclohexane: A six-membered ring organosilicon compound.
Germacyclobutane: A germanium analog of silacyclobutane.
Uniqueness: this compound is unique due to its four-membered ring structure, which imparts significant ring strain and enhances its reactivity. This makes it a valuable compound in synthetic chemistry, as it can be used to produce a wide variety of organosilicon derivatives .
Propriétés
Numéro CAS |
287-29-6 |
|---|---|
Formule moléculaire |
C3H6Si |
Poids moléculaire |
70.16 g/mol |
InChI |
InChI=1S/C3H6Si/c1-2-4-3-1/h1-3H2 |
Clé InChI |
TYFUXZBFJIMFON-UHFFFAOYSA-N |
SMILES canonique |
C1C[Si]C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-](/img/structure/B14746163.png)
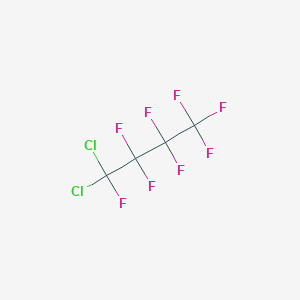

![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)

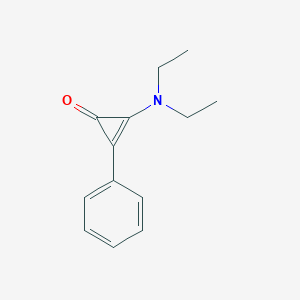

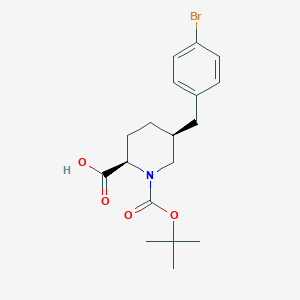
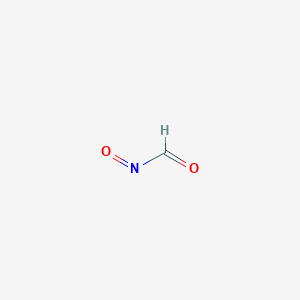

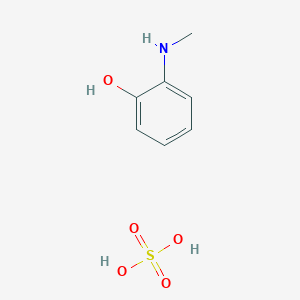

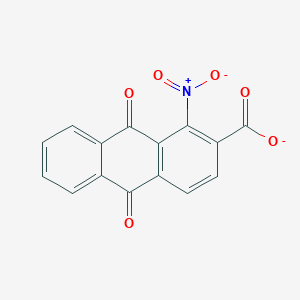
![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)
